![molecular formula C15H19F3N4O2 B13902204 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid is a complex organic compound that combines an imidazole ring with an aminomethylphenyl group and a trifluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine typically involves multiple steps. One common method starts with the preparation of 4-(aminomethyl)phenylacetic acid, which is then subjected to cyclization reactions to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal catalysts to enhance reaction efficiency and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can facilitate the formation of the desired product under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The aminomethyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the aminomethylphenyl moiety .
Applications De Recherche Scientifique
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(aminomethyl)phenylacetic acid hydrochloride: Shares the aminomethylphenyl group but lacks the imidazole ring and trifluoroacetic acid moiety.
Imidazole derivatives: Compounds like 1,3-diazole share the imidazole ring but differ in their substituents and overall structure.
Uniqueness
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine is unique due to its combination of an imidazole ring with an aminomethylphenyl group and a trifluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C15H19F3N4O2 |
|---|---|
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N4.C2HF3O2/c1-8(2)11-12(15)17-13(16-11)10-5-3-9(7-14)4-6-10;3-2(4,5)1(6)7/h3-6,8H,7,14-15H2,1-2H3,(H,16,17);(H,6,7) |
Clé InChI |
LRIZCKSECGMRLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)CN)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


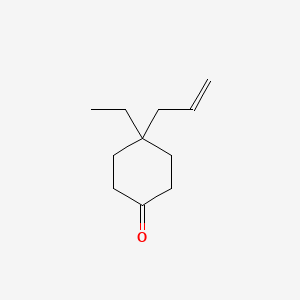

![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
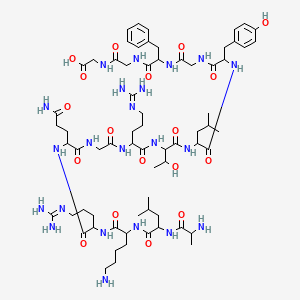
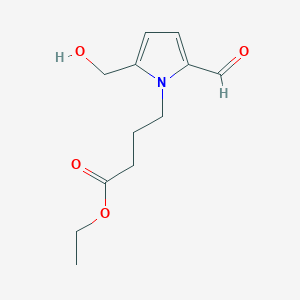
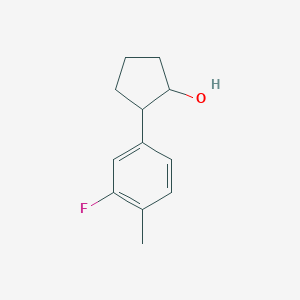
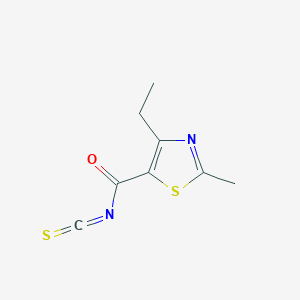
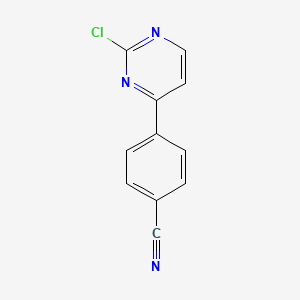
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
